molecular formula C27H28BrNO2 B11598911 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide

Cat. No.: B11598911
M. Wt: 478.4 g/mol
InChI Key: QWWXNEJLFHYGLL-UHFFFAOYSA-N
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Description

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-hydroxyacetophenone to obtain 5-bromo-2-hydroxyacetophenone. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to form 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropan-1-one. The final step involves the reaction of this intermediate with N-[(1-phenylcyclopentyl)methyl]amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(5-bromo-2-oxophenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide.

    Reduction: Formation of 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanol.

    Substitution: Formation of 3-(2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide derivatives.

Scientific Research Applications

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, potentially inhibiting or modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide
  • 3-(5-fluoro-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide
  • 3-(5-iodo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide

Uniqueness

The presence of the bromine atom in 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs

Properties

Molecular Formula

C27H28BrNO2

Molecular Weight

478.4 g/mol

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide

InChI

InChI=1S/C27H28BrNO2/c28-22-13-14-25(30)24(17-22)23(20-9-3-1-4-10-20)18-26(31)29-19-27(15-7-8-16-27)21-11-5-2-6-12-21/h1-6,9-14,17,23,30H,7-8,15-16,18-19H2,(H,29,31)

InChI Key

QWWXNEJLFHYGLL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O)C4=CC=CC=C4

Origin of Product

United States

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